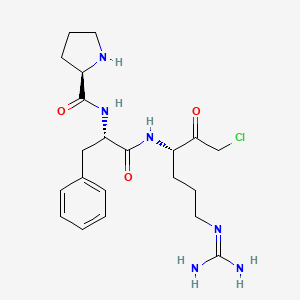
H-D-Pro-Phe-Arg-chloromethylketone
Overview
Description
Mechanism of Action
Target of Action
H-D-Pro-Phe-Arg-chloromethylketone is primarily an inhibitor of coagulation factor XII and plasma kallikrein . These are key proteins involved in the coagulation cascade, a complex series of reactions that lead to the formation of a blood clot.
Mode of Action
The compound interacts with its targets by binding to them and inhibiting their activity . This interaction prevents the targets from catalyzing their respective reactions in the coagulation cascade, thereby disrupting the normal process of blood clotting.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting coagulation factor XII and plasma kallikrein, the compound disrupts the cascade, which can lead to a decrease in the formation of blood clots. This can have downstream effects on other processes that are regulated by the coagulation cascade, such as inflammation.
Result of Action
The inhibition of coagulation factor XII and plasma kallikrein by this compound can lead to a decrease in the formation of blood clots . This can have a variety of effects at the molecular and cellular levels, including a reduction in the activation of other proteins in the coagulation cascade and a decrease in the production of thrombin, a key enzyme in blood clotting. It can also affect processes that are regulated by the coagulation cascade, such as inflammation.
Biochemical Analysis
Biochemical Properties
H-D-Pro-Phe-Arg-chloromethylketone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit coagulation factor XII and plasma kallikrein . The nature of these interactions is primarily inhibitory, leading to the suppression of the activity of these enzymes .
Cellular Effects
The effects of this compound on cells are largely related to its inhibitory action on certain enzymes. By inhibiting thrombin, it can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. As an irreversible inhibitor, it forms a stable complex with the enzyme, thereby preventing the enzyme from interacting with its natural substrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides .
Industrial Production Methods: Industrial production methods for D-Pro-Phe-Arg-Chloromethylketone are similar to laboratory synthesis but on a larger scale. This involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: D-Pro-Phe-Arg-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group .
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines and thiols . The reactions are typically carried out under mild conditions to prevent degradation of the peptide backbone .
Major Products: The major products formed from these reactions are substituted derivatives of the original compound, where the chlorine atom is replaced by the nucleophile .
Scientific Research Applications
Chemistry: In chemistry, D-Pro-Phe-Arg-Chloromethylketone is used as a tool to study enzyme kinetics and inhibition .
Biology: In biology, it is used to investigate the role of coagulation factor XII and plasma kallikrein in various physiological and pathological processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications in conditions related to thrombosis and inflammation .
Industry: In the industry, D-Pro-Phe-Arg-Chloromethylketone is used in the development of diagnostic assays and as a standard in quality control processes .
Comparison with Similar Compounds
D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone: Another peptide inhibitor with similar inhibitory effects on coagulation factors.
H-D-Pro-Phe-Arg-chloromethylketone: A variant with a similar structure and function.
Uniqueness: D-Pro-Phe-Arg-Chloromethylketone is unique due to its specific inhibition of both coagulation factor XII and plasma kallikrein, making it a valuable tool in studying the interplay between thrombosis and inflammation .
Properties
IUPAC Name |
(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCRRLVJBLDSLL-BBWFWOEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440219 | |
| Record name | H-D-Pro-Phe-Arg-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88546-74-1 | |
| Record name | H-D-Pro-Phe-Arg-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does H-D-Pro-Phe-Arg-chloromethylketone prevent severe lung lesions in Salmonella infection?
A1: this compound acts as an inhibitor of coagulation factor XII (FXII) and plasma kallikrein, key components of the contact system. [] The contact system, when activated, contributes to a procoagulant, vasoconstrictive, and proinflammatory state in the endothelium. [] In the context of Salmonella infection, this dysregulated endothelial response leads to significant infiltration of red blood cells and fibrin deposition in the lungs, causing severe lesions. [] By inhibiting FXII and plasma kallikrein, this compound effectively blocks the contact system activation triggered by Salmonella. This inhibition prevents the cascade of events leading to the observed lung damage, thus protecting against severe pulmonary lesions. []
Q2: What is the significance of the research findings on this compound in Salmonella infection?
A2: The research highlights the critical role of the contact system in the pathogenesis of Salmonella-induced lung injury. [] The study demonstrates that inhibiting this system with this compound effectively prevents severe lung lesions in infected rats. [] This finding suggests that targeting the contact system, particularly through FXII and plasma kallikrein inhibition, could be a promising therapeutic strategy for managing severe infectious diseases like Salmonella infection. [] Further research is needed to explore this potential therapeutic avenue and assess its efficacy and safety in clinical settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



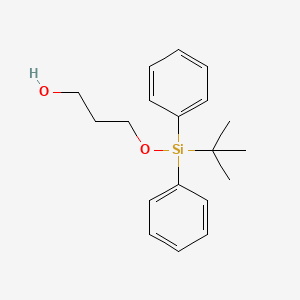
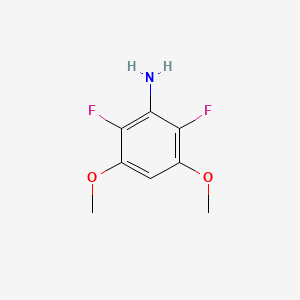
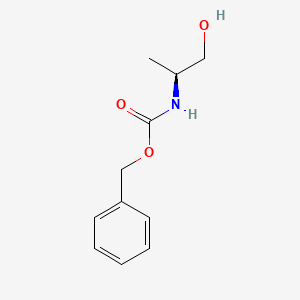
![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)
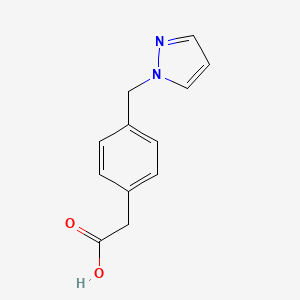
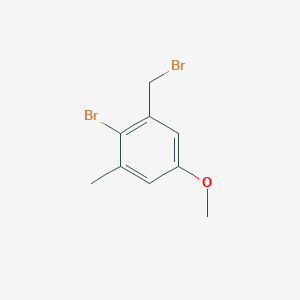

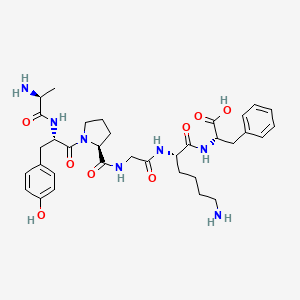
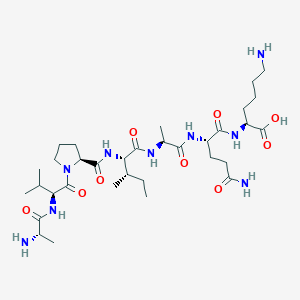


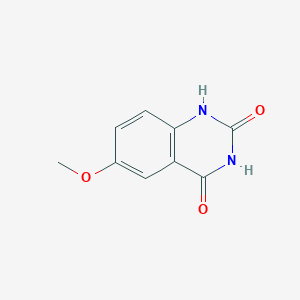
![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)
